molecular formula C22H23ClN2O2S2 B11079850 N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11079850
M. Wt: 447.0 g/mol
InChI Key: ZARWCSOWOYLBHI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine ring, a carbothioamide group, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the carbothioamide group. Common reagents used in the synthesis include chloroform, methanol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Properties

Molecular Formula

C22H23ClN2O2S2

Molecular Weight

447.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C22H23ClN2O2S2/c1-22(2,26)11-10-15-4-6-16(7-5-15)20-25(12-13-29-20)21(28)24-17-8-9-19(27-3)18(23)14-17/h4-9,14,20,26H,12-13H2,1-3H3,(H,24,28)

InChI Key

ZARWCSOWOYLBHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C2N(CCS2)C(=S)NC3=CC(=C(C=C3)OC)Cl)O

Origin of Product

United States

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